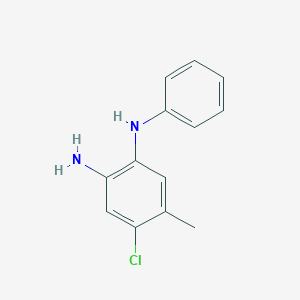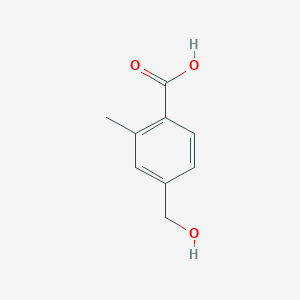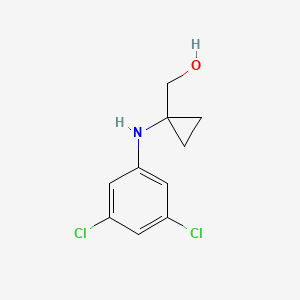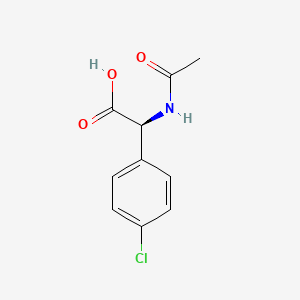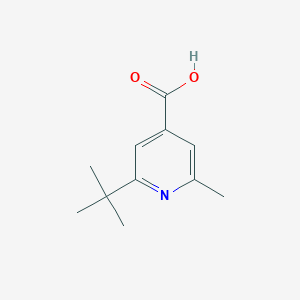
3-Hydroxy-8-methylquinolin-2(1H)-one
Vue d'ensemble
Description
3-Hydroxy-8-methylquinolin-2(1H)-one, also known as 8-Hydroxyquinoline, is a heterocyclic organic compound with the chemical formula C10H8N2O2. It is a derivative of quinoline and is commonly used in various scientific research applications.
Applications De Recherche Scientifique
Corrosion Inhibition
3-Hydroxy-8-methylquinolin-2(1H)-one derivatives have been researched for their use as corrosion inhibitors. Studies have shown that certain compounds, like those combining 8-hydroxyquinoline and benzimidazol-2-one units, can effectively inhibit carbon steel corrosion in hydrochloric acid media. The synthesized compounds have demonstrated a high level of inhibitory action, with some reaching an effectiveness of up to 91%. These findings suggest potential applications in industrial settings where metal corrosion is a concern (Faydy et al., 2019).
Synthesis and Evaluation in Lubricating Greases
Derivatives of 3-Hydroxy-8-methylquinolin-2(1H)-one have been synthesized and evaluated for their role as antioxidants in lubricating greases. These compounds have been shown to effectively reduce the total acid number and oxygen pressure drop in lubricating greases, which is indicative of their antioxidant properties. This application is significant for industries relying on lubricants for machinery and equipment maintenance (Hussein et al., 2016).
Biological Importance and Medicinal Chemistry
3-Hydroxy-8-methylquinolin-2(1H)-one compounds have been highlighted for their biological importance. A study has shown a new route to synthesize these compounds, which are of great significance in both synthetic organic and medicinal chemistry. The synthesized compounds have shown potential in various biological applications, underlining their importance in drug development and other medicinal applications (Detsi et al., 1996).
Anticancer Activity
Research has been conducted on 3-Hydroxy-8-methylquinolin-2(1H)-one derivatives for their anticancer activities. Certain synthesized derivatives have been screened against various cancer cell lines, showing promising antiproliferative properties. This suggests potential applications in cancer treatment and therapy (Talaat et al., 2022).
Photoluminescent Characteristics
Studies have been conducted on the photoluminescent characteristics of 8-hydroxy-2-methylquinoline derivatives. These compounds have shown significant photoluminescent properties, which could be beneficial in various fields such as optoelectronics, light-emitting devices, and sensors (Liuqing, 2013).
Propriétés
IUPAC Name |
3-hydroxy-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(12)10(13)11-9(6)7/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSLHINQRSDCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-8-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




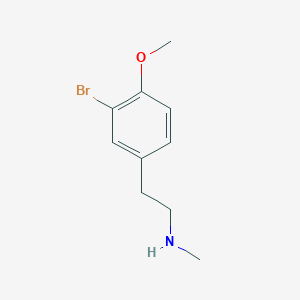
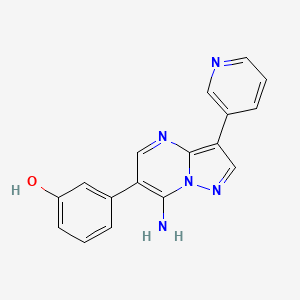
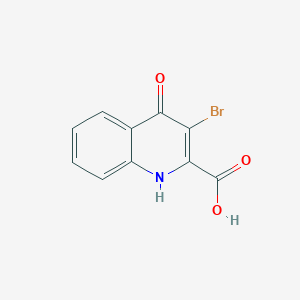
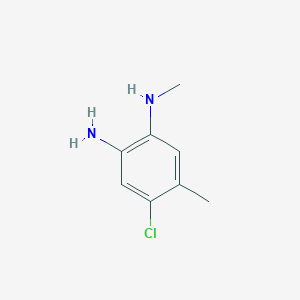
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
